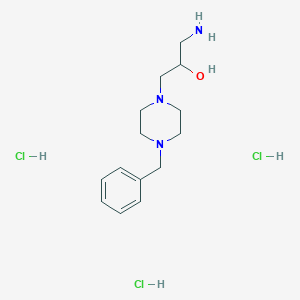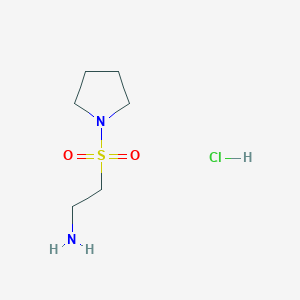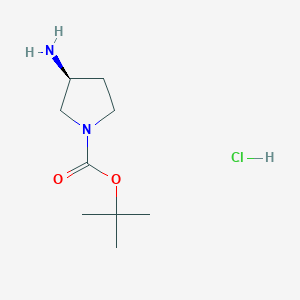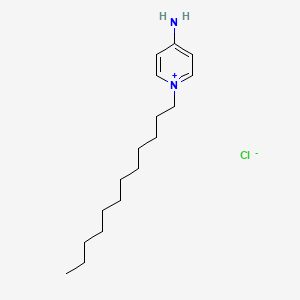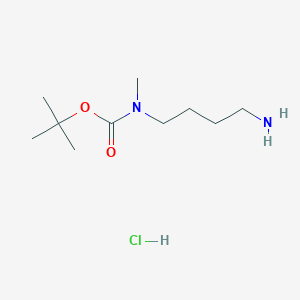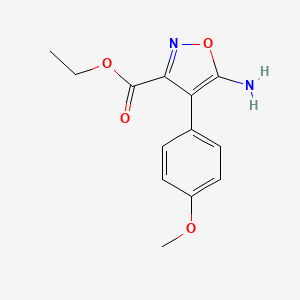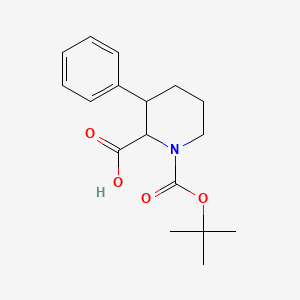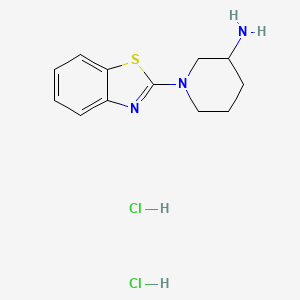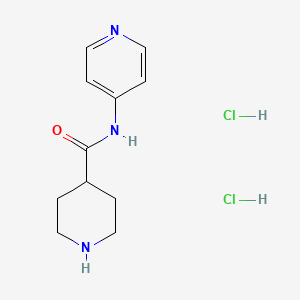
N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride
Übersicht
Beschreibung
“N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride” is a chemical compound with the CAS Number: 1170100-33-0 . It has a molecular weight of 278.18 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N- (4-piperidinyl)isonicotinamide dihydrochloride . The InChI code for this compound is 1S/C11H15N3O.2ClH/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10;;/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15);2*1H .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 278.18 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride and related compounds have shown potential in cancer treatment. The compound BMS-777607, a Met kinase inhibitor, demonstrated significant tumor stasis in gastric carcinoma models and has advanced into phase I clinical trials (Schroeder et al., 2009). Additionally, Pt(II) pyridinium amidate complexes, which include similar pyridine and carboxamide structures, exhibited cytotoxic effects in various human cancer cell lines, indicating potential as anticancer agents (Muller et al., 2016).
Antidepressant and Nootropic Agents
Compounds derived from pyridine-4-carboxamides, specifically N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and related azetidinones, have been evaluated for their antidepressant and nootropic activities. Certain derivatives displayed significant antidepressant activity and potential as central nervous system (CNS) active agents (Thomas et al., 2016).
Synthesis and Chemical Properties
Research on this compound includes studies on its synthesis and chemical properties. For instance, a scalable and facile synthetic process for a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which is investigated for treating central nervous system disorders, has been established (Wei et al., 2016). Additionally, the amide rotational barriers in related pyridine carboxamides like picolinamide and nicotinamide have been studied, providing insights into the energetics of these compounds (Olsen et al., 2003).
Photocatalytic Degradation
The compound's potential in environmental applications, specifically in photocatalytic degradation, has been explored. Studies on the degradation of pyridine in water via photocatalysis over TiO2 have been conducted, which is relevant considering the chemical structure of this compound (Maillard-Dupuy et al., 1994).
DNA Interaction
Research on pyridine carboxamide derivatives has also focused on their interaction with DNA. For example, peptides like pyridine-2-carboxamide-netropsin have been designed to bind specifically to certain DNA sequences, demonstrating the potential of pyridine carboxamide derivatives in biotechnology and medicine (Wade et al., 1992).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
N-pyridin-4-ylpiperidine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10;;/h3-4,7-9,12H,1-2,5-6H2,(H,13,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGXFMGPNHWOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



